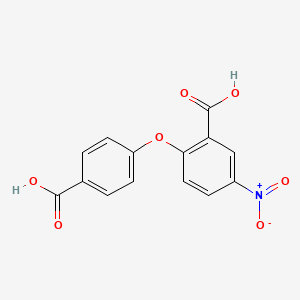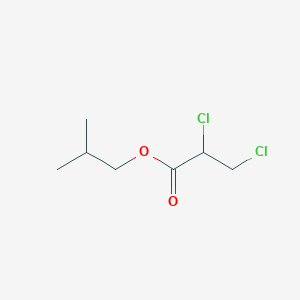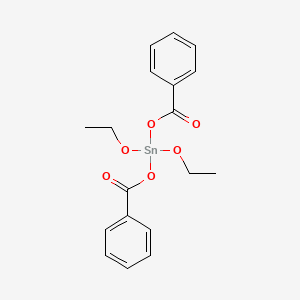
Bis(benzoyloxy)(diethoxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(benzoyloxy)(diethoxy)stannane: is an organotin compound characterized by the presence of tin (Sn) bonded to benzoyloxy and diethoxy groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(benzoyloxy)(diethoxy)stannane typically involves the reaction of tin tetrachloride (SnCl4) with benzoyl chloride (C6H5COCl) and diethyl ether (C2H5OC2H5) under controlled conditions. The reaction proceeds as follows:
SnCl4+2C6H5COCl+2C2H5OC2H5→Sn(OCOC6H5)2(OC2H5)2+4HCl
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(benzoyloxy)(diethoxy)stannane can undergo oxidation reactions, leading to the formation of tin oxides.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: It can participate in substitution reactions where the benzoyloxy or diethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.
Major Products:
Oxidation: Tin oxides (SnO2).
Reduction: Lower oxidation state tin compounds (e.g., SnH4).
Substitution: Various substituted organotin compounds depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: Bis(benzoyloxy)(diethoxy)stannane is used as a catalyst in organic synthesis, particularly in the formation of carbon-tin bonds.
Synthesis: It serves as a precursor for the synthesis of other organotin compounds.
Biology:
Antimicrobial Agents: Organotin compounds, including this compound, have shown potential as antimicrobial agents due to their ability to disrupt microbial cell membranes.
Medicine:
Anticancer Research: Some organotin compounds are being investigated for their anticancer properties, although specific applications of this compound in this field are still under research.
Industry:
Polymer Stabilizers: It is used as a stabilizer in the production of certain polymers to enhance their thermal and mechanical properties.
Mechanism of Action
The mechanism of action of bis(benzoyloxy)(diethoxy)stannane involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound can bind to proteins and enzymes, altering their activity and leading to cell death in microbial organisms. In catalysis, it facilitates the formation of carbon-tin bonds through a series of coordination and redox reactions.
Comparison with Similar Compounds
Tributyltin Chloride (Bu3SnCl): Used as a biocide and catalyst.
Dibutyltin Dilaurate (Bu2Sn(OCOC11H23)2): Used as a catalyst in polyurethane production.
Tetramethyltin (Me4Sn): Used in the semiconductor industry.
Uniqueness: Bis(benzoyloxy)(diethoxy)stannane is unique due to its specific combination of benzoyloxy and diethoxy groups, which confer distinct chemical reactivity and applications compared to other organotin compounds
Properties
CAS No. |
88439-63-8 |
|---|---|
Molecular Formula |
C18H20O6Sn |
Molecular Weight |
451.1 g/mol |
IUPAC Name |
[benzoyloxy(diethoxy)stannyl] benzoate |
InChI |
InChI=1S/2C7H6O2.2C2H5O.Sn/c2*8-7(9)6-4-2-1-3-5-6;2*1-2-3;/h2*1-5H,(H,8,9);2*2H2,1H3;/q;;2*-1;+4/p-2 |
InChI Key |
WWMQOECXWCVRSQ-UHFFFAOYSA-L |
Canonical SMILES |
CCO[Sn](OCC)(OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


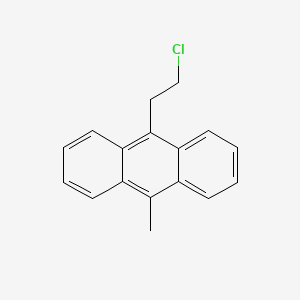
![3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole](/img/structure/B14377724.png)
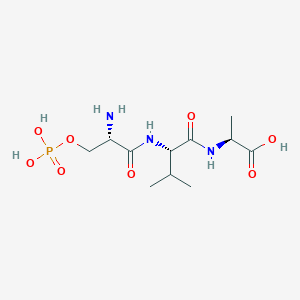
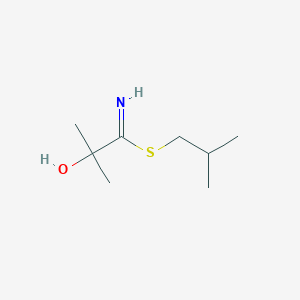

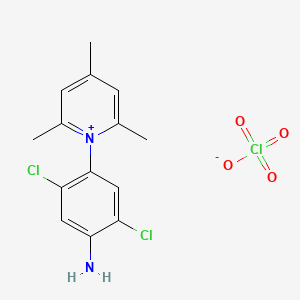
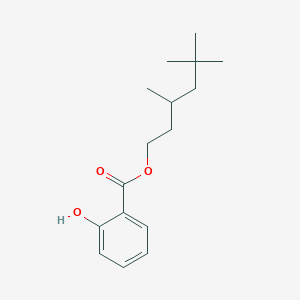
![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(3-methylphenyl)urea](/img/structure/B14377750.png)
![Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl-](/img/structure/B14377762.png)
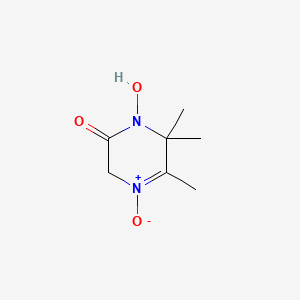
phosphanium chloride](/img/structure/B14377772.png)

